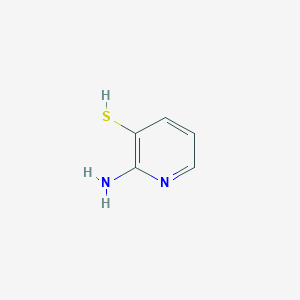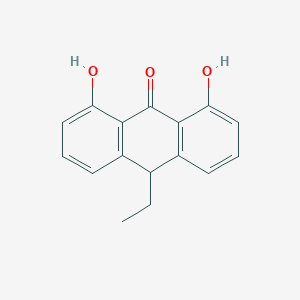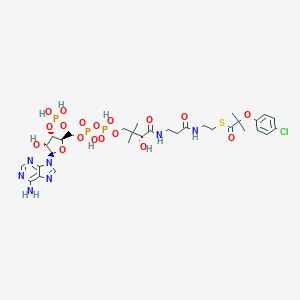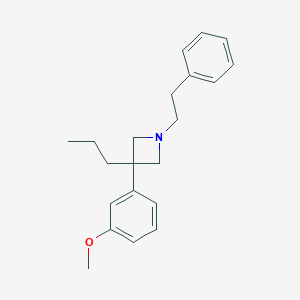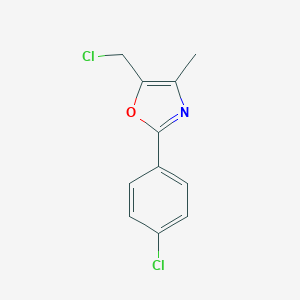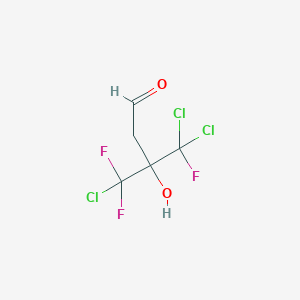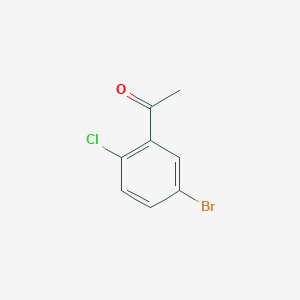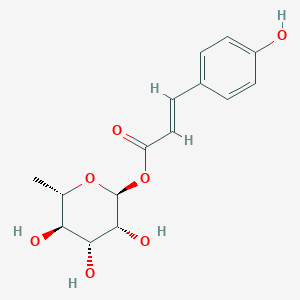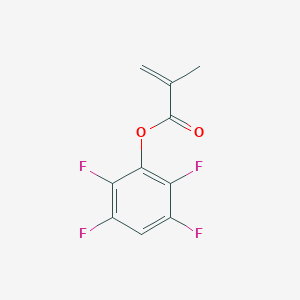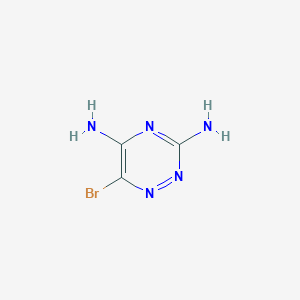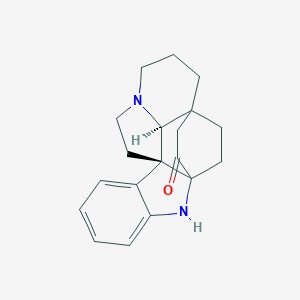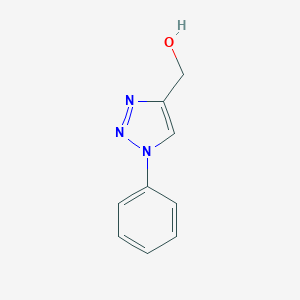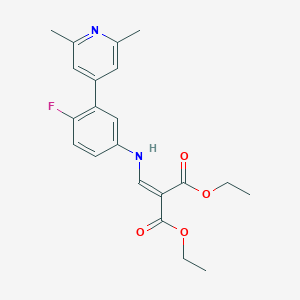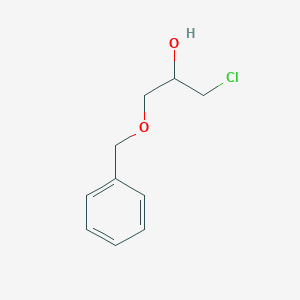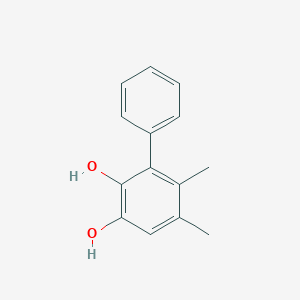
3-Phenyl-4,5-dimethylbenzene-1,2-diol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Phenyl-4,5-dimethylbenzene-1,2-diol is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as Hydroxydibenzyl and is a derivative of benzene.
Mecanismo De Acción
The mechanism of action of 3-Phenyl-4,5-dimethylbenzene-1,2-diol is not fully understood. However, it is believed that this compound exerts its effects by scavenging free radicals and inhibiting oxidative stress. It has also been shown to modulate various signaling pathways involved in inflammation and cell growth.
Efectos Bioquímicos Y Fisiológicos
Studies have shown that 3-Phenyl-4,5-dimethylbenzene-1,2-diol has a number of biochemical and physiological effects. It has been shown to reduce oxidative stress, inhibit inflammation, and modulate cell growth. It has also been shown to have a protective effect on various organs such as the liver and kidneys.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 3-Phenyl-4,5-dimethylbenzene-1,2-diol in lab experiments is its potential therapeutic benefits. However, one of the limitations is the lack of understanding of its mechanism of action.
Direcciones Futuras
There are several future directions for research on 3-Phenyl-4,5-dimethylbenzene-1,2-diol. One area of interest is the development of novel synthetic methods for the production of this compound. Another area of interest is the investigation of its potential applications in the treatment of various diseases. Further studies are also needed to fully understand the mechanism of action of this compound.
Métodos De Síntesis
The synthesis of 3-Phenyl-4,5-dimethylbenzene-1,2-diol can be achieved through various methods. One of the most common methods involves the reaction of 3-Phenyl-4,5-dimethylbenzaldehyde with a reducing agent such as sodium borohydride. This reaction results in the formation of 3-Phenyl-4,5-dimethylbenzene-1,2-diol.
Aplicaciones Científicas De Investigación
3-Phenyl-4,5-dimethylbenzene-1,2-diol has been extensively studied for its potential applications in various fields. In the field of medicine, this compound has shown promising results in the treatment of various diseases such as cancer and diabetes. It has also been studied for its potential use as an antioxidant and anti-inflammatory agent.
Propiedades
Número CAS |
108272-57-7 |
|---|---|
Nombre del producto |
3-Phenyl-4,5-dimethylbenzene-1,2-diol |
Fórmula molecular |
C14H14O2 |
Peso molecular |
214.26 g/mol |
Nombre IUPAC |
4,5-dimethyl-3-phenylbenzene-1,2-diol |
InChI |
InChI=1S/C14H14O2/c1-9-8-12(15)14(16)13(10(9)2)11-6-4-3-5-7-11/h3-8,15-16H,1-2H3 |
Clave InChI |
XAGGATIVVBSVFP-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C(=C1C)C2=CC=CC=C2)O)O |
SMILES canónico |
CC1=CC(=C(C(=C1C)C2=CC=CC=C2)O)O |
Sinónimos |
[1,1-Biphenyl]-2,3-diol,5,6-dimethyl-(9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



